molecular formula C20H20N4O3S B11199065 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-[(4-methoxyphenyl)sulfonyl]pyrimidin-4-amine

2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-[(4-methoxyphenyl)sulfonyl]pyrimidin-4-amine

Cat. No.: B11199065
M. Wt: 396.5 g/mol
InChI Key: LVORMXRLYWXECW-UHFFFAOYSA-N
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Description

5-(4-METHOXYBENZENESULFONYL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PYRIMIDIN-4-AMINE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine core substituted with a tetrahydroisoquinoline moiety and a methoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHOXYBENZENESULFONYL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PYRIMIDIN-4-AMINE typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

    Introduction of the Tetrahydroisoquinoline Moiety: The tetrahydroisoquinoline group can be introduced via a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Attachment of the Methoxybenzenesulfonyl Group: The methoxybenzenesulfonyl group can be attached through a sulfonylation reaction, typically using methoxybenzenesulfonyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the pyrimidine core or the sulfonyl group, potentially yielding amine or sulfide derivatives.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine or sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 5-(4-METHOXYBENZENESULFONYL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PYRIMIDIN-4-AMINE is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular interactions.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its structural features make it a candidate for drug discovery programs targeting various diseases.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its reactivity and functional groups make it suitable for incorporation into polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(4-METHOXYBENZENESULFONYL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PYRIMIDIN-4-AMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s binding to these targets can modulate their activity, leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    5-(4-METHOXYBENZENESULFONYL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PYRIMIDIN-4-OL: This compound differs by having a hydroxyl group instead of an amine group on the pyrimidine ring.

    5-(4-METHOXYBENZENESULFONYL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PYRIMIDIN-4-THIOL: This compound has a thiol group instead of an amine group on the pyrimidine ring.

Uniqueness

The uniqueness of 5-(4-METHOXYBENZENESULFONYL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PYRIMIDIN-4-AMINE lies in its specific combination of functional groups and structural features. The presence of the methoxybenzenesulfonyl group, tetrahydroisoquinoline moiety, and pyrimidine core provides a distinct set of chemical properties and reactivity patterns that differentiate it from similar compounds.

Properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-(4-methoxyphenyl)sulfonylpyrimidin-4-amine

InChI

InChI=1S/C20H20N4O3S/c1-27-16-6-8-17(9-7-16)28(25,26)18-12-22-20(23-19(18)21)24-11-10-14-4-2-3-5-15(14)13-24/h2-9,12H,10-11,13H2,1H3,(H2,21,22,23)

InChI Key

LVORMXRLYWXECW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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